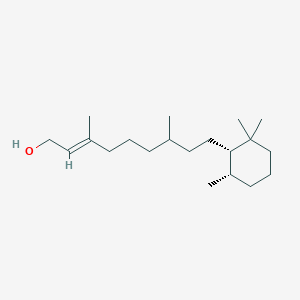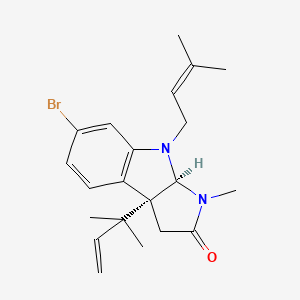
Sodium borate (TN)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium borate (TN), commonly known as borax, is a significant boron compound, a mineral, and a salt of boric acid. It is a colorless crystalline solid that dissolves in water to form a basic solution. The chemical formula for sodium borate is Na₂B₄O₇·10H₂O. It is widely used in various industrial and household applications, including as a cleaning agent, a component in glass and ceramics, and a buffering agent in chemical laboratories .
Preparation Methods
Synthetic Routes and Reaction Conditions: Sodium borate (TN) can be synthesized through the reaction of borate minerals such as colemanite with sodium carbonate. The reaction is as follows: [ \text{Ca}_2\text{B}6\text{O}{11} + 2\text{Na}_2\text{CO}_3 \rightarrow \text{Na}_2\text{B}_4\text{O}_7 + 2\text{NaBO}_2 + 2\text{CaCO}_3 ] This reaction involves heating colemanite with sodium carbonate to produce sodium borate and calcium carbonate .
Industrial Production Methods: In industrial settings, sodium borate is often produced by mining borate minerals from evaporated lake beds. The mined borate is then refined and processed to produce sodium borate in its various hydrated forms .
Chemical Reactions Analysis
Types of Reactions: Sodium borate (TN) undergoes several types of chemical reactions, including:
Reaction with Acids: Sodium borate (TN) reacts with acids to form boric acid. For example: [ \text{Na}_2\text{B}_4\text{O}_7 + 2\text{HCl} \rightarrow 4\text{H}_3\text{BO}_3 + 2\text{NaCl} ]
Reaction with Bases: Sodium borate (TN) can react with strong bases to form sodium metaborate.
Thermal Decomposition: When heated, sodium borate decomposes to form sodium metaborate and boric oxide.
Common Reagents and Conditions:
Acids: Hydrochloric acid is commonly used to react with sodium borate to produce boric acid.
Bases: Sodium hydroxide can be used to react with sodium borate to form sodium metaborate.
Major Products Formed:
Boric Acid: Formed when sodium borate reacts with acids.
Sodium Metaborate: Formed when sodium borate reacts with bases or undergoes thermal decomposition.
Scientific Research Applications
Sodium borate (TN) has a wide range of applications in scientific research, including:
Chemistry: Used as a buffering agent in chemical laboratories and as a precursor for other boron compounds.
Biology: Utilized in biological research for its antifungal and antibacterial properties.
Medicine: Employed in some pharmaceutical formulations for its antiseptic properties.
Industry: Used in the production of glass, ceramics, and as a flame retardant .
Mechanism of Action
Sodium borate (TN) is often compared with other boron compounds such as boric acid and sodium metaborate. Here are some key comparisons:
Boric Acid (H₃BO₃): Boric acid is a weak monobasic Lewis acid of boron, used as an antiseptic and in various industrial applications. Unlike sodium borate, boric acid is not a salt but an acid.
Sodium Metaborate (NaBO₂): Sodium metaborate is another boron compound, often formed from the thermal decomposition of sodium borate.
Uniqueness of Sodium Borate: Sodium borate (TN) is unique due to its wide range of applications, from household cleaning to industrial manufacturing. Its ability to form various hydrated and anhydrous forms also adds to its versatility .
Comparison with Similar Compounds
- Boric Acid (H₃BO₃)
- Sodium Metaborate (NaBO₂)
- Disodium Octaborate (Na₂B₈O₁₃)
- Trisodium Orthoborate (Na₃BO₃)
Properties
Molecular Formula |
B4H20Na2O17 |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
disodium;[oxido(oxoboranyloxy)boranyl]oxy-oxoboranyloxyborinate;decahydrate |
InChI |
InChI=1S/B4O7.2Na.10H2O/c5-1-9-3(7)11-4(8)10-2-6;;;;;;;;;;;;/h;;;10*1H2/q-2;2*+1;;;;;;;;;; |
InChI Key |
OJPFLODMGUZMKD-UHFFFAOYSA-N |
Canonical SMILES |
B(=O)OB([O-])OB([O-])OB=O.O.O.O.O.O.O.O.O.O.O.[Na+].[Na+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















